Product packaging for Obionin A(Cat. No.:CAS No. 125287-04-9)

Obionin A

Cat. No.: B1210824
CAS No.: 125287-04-9
M. Wt: 356.4 g/mol
InChI Key: BRHYSVIYRNFZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Obionin A is a polyketide metabolite originally isolated from the marine fungus Leptosphaeria obiones . As a secondary metabolite from a pyrenomycete or loculoascomycete fungus, it belongs to a broad class of fungal compounds known for diverse biological activities, which makes them attractive for screening novel natural products . The initial discovery and structural elucidation of this compound were reported in the late 1980s, establishing it as a metabolite of interest in the field of natural product chemistry . Research into fungal metabolites like this compound is crucial for exploring the vast chemical diversity found in sooty blotch and flyspeck (SBFS) fungi, which mainly belong to the Capnodiales order of Ascomycetes . This compound is provided to support ongoing investigations in this area. The study of such natural products provides valuable insights for discovery-based scientific research, including potential applications in biotechnology. This product is strictly labeled "For Research Use Only" (RUO) . This designation means it is not intended for any form of human or veterinary diagnostic or therapeutic use, nor for direct administration to humans or animals . The RUO status indicates that this product has not been subjected to the rigorous safety, efficacy, and quality controls required for diagnostic or therapeutic agents. By purchasing this product, the end user acknowledges and agrees that it will be used solely for non-clinical, scientific research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O5 B1210824 Obionin A CAS No. 125287-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125287-04-9

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

10-hydroxy-7-methoxy-3-(4-methylhexan-2-yl)-1H-benzo[g]isochromene-8,9-dione

InChI

InChI=1S/C21H24O5/c1-5-11(2)6-12(3)16-8-13-7-14-9-17(25-4)20(23)21(24)18(14)19(22)15(13)10-26-16/h7-9,11-12,22H,5-6,10H2,1-4H3

InChI Key

BRHYSVIYRNFZEB-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O

Canonical SMILES

CCC(C)CC(C)C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O

Synonyms

obionin A

Origin of Product

United States

Discovery and Biological Origin of Obionin a

Historical Account of Obionin A Isolation

The first reported isolation of this compound was from the marine fungus Leptosphaeria obiones. This discovery marked the initial identification of this complex natural product and laid the groundwork for future research into its biological sources and activities. Subsequently, this compound was also isolated from a terrestrial fungus, Microcyclospora malicola, a species known to be a sooty blotch and flyspeck fungus found on apples. nih.gov This second isolation from a different fungal species highlighted that the production of this compound is not restricted to marine environments.

Mycological Sources and Environmental Niches of this compound-Producing Fungi

The known producers of this compound are found in distinct ecological settings, underscoring the diverse habitats of fungi capable of synthesizing this compound.

Marine Fungi as Producers of this compound

The inaugural source of this compound was the marine fungus Leptosphaeria obiones. This fungus colonizes salt marsh plants, thriving in the unique and challenging intertidal environment. The production of secondary metabolites like this compound by marine fungi is often hypothesized to be an adaptation to their specific ecological niches, potentially playing a role in defense or competition.

Terrestrial Fungi as Producers of this compound

In a terrestrial context, this compound has been identified from Microcyclospora malicola. This fungus is a causative agent of sooty blotch and flyspeck disease on the surface of apples. nih.gov The presence of this compound in this fungus suggests a potential role in its interactions with the host plant or with other microorganisms competing for the same ecological niche on the apple surface.

Isolation Methodologies from Fungal Cultures

The purification of this compound from fungal cultures relies on a combination of chromatographic techniques, often guided by the compound's biological activity.

Chromatographic Techniques for this compound Isolation

The isolation of dimeric tetrahydroxanthones like this compound from fungal extracts typically involves a multi-step chromatographic process. While a universally standardized protocol for this compound does not exist, the general approach for similar compounds provides a representative methodology.

Initially, the fungal culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract. This extract is then subjected to a primary separation step, often using vacuum liquid chromatography (VLC) over silica (B1680970) gel. This allows for the initial fractionation of the extract based on polarity.

Subsequent purification of the fractions containing the target compound is commonly achieved through column chromatography . This may involve the use of different stationary phases, such as silica gel or C-18 reversed-phase silica gel. For instance, a silica gel column might be eluted with a gradient of solvents like dichloromethane and methanol. nih.gov

Further refinement of the this compound-containing fractions is often carried out using Sephadex LH-20 column chromatography , which separates compounds based on their size and polarity.

The final purification step to obtain pure this compound typically employs High-Performance Liquid Chromatography (HPLC) , often in a semi-preparative mode. nih.gov A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water. nih.gov

Table 1: Representative Chromatographic Techniques for the Isolation of Dimeric Tetrahydroxanthones

Chromatographic TechniqueStationary PhaseTypical Mobile Phase/EluentPurpose
Vacuum Liquid Chromatography (VLC)Silica gelGradient of organic solvents (e.g., hexane, ethyl acetate, methanol)Initial fractionation of crude extract
Column ChromatographySilica gelGradient of dichloromethane/methanolFurther separation of fractions
Column ChromatographyC-18 Reversed-Phase Silica gelGradient of methanol/waterSeparation based on hydrophobicity
Sephadex LH-20 ChromatographySephadex LH-20Methanol or other organic solventsSize-exclusion and polarity-based separation
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C18Gradient of methanol/water or acetonitrile/waterFinal purification to high purity

Bioactivity-Guided Isolation Strategies

The isolation of this compound from Microcyclospora malicola was notably achieved through a bioactivity-guided fractionation approach. nih.gov This strategy involves testing the biological activity of the crude extract and its subsequent fractions at each stage of the purification process.

In the case of Microcyclospora malicola, the crude extract exhibited broad bioactivity against the filamentous fungus Mucor hiemalis and the Gram-positive bacterium Bacillus subtilis. nih.gov By systematically testing the antifungal and antibacterial activity of the fractions obtained from the chromatographic separations, researchers were able to pinpoint the active fractions containing this compound. This targeted approach streamlines the isolation process by focusing on the fractions that exhibit the desired biological effect, ultimately leading to the identification of the active compound. This method is particularly valuable when searching for novel bioactive compounds in complex natural product extracts.

Biosynthetic Pathways of Obionin a

The Presumed Polyketide Nature of Obionin A Biosynthesis

While there is no direct evidence, the chemical structure of this compound may suggest a potential origin from a polyketide biosynthetic pathway. Polyketides are a large and structurally diverse class of natural products assembled from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. researchgate.netmdpi.comsciepublish.com This assembly is carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.comnih.gov However, without experimental data, such as isotopic labeling studies or the identification of a corresponding biosynthetic gene cluster, the classification of this compound as a polyketide remains speculative.

Enzymatic Machinery and Gene Clusters in this compound Production

The identification of the enzymes and the corresponding gene cluster responsible for the biosynthesis of a natural product is a cornerstone of its characterization. nih.gov Biosynthetic gene clusters (BGCs) are localized groups of genes within an organism's genome that encode all the necessary proteins for the production of a specific secondary metabolite. nih.gov A typical polyketide BGC would contain genes encoding the core PKS enzymes, as well as tailoring enzymes that modify the polyketide backbone to generate the final, mature product. nih.gov To date, no such gene cluster has been identified or associated with the production of this compound.

Precursor Incorporation and Metabolic Engineering Approaches

Understanding the precursor molecules that are incorporated into a natural product's structure is a key step in elucidating its biosynthetic pathway. nih.gov This is often achieved through feeding experiments with isotopically labeled compounds. nih.gov Furthermore, the field of metabolic engineering offers powerful tools to manipulate biosynthetic pathways to increase the production of desired compounds or to generate novel analogs. nih.govalliedacademies.org These strategies can involve the overexpression of key enzymes, the deletion of competing pathways, or the introduction of genes from other organisms. nih.gov In the absence of a known biosynthetic pathway for this compound, no precursor incorporation studies or metabolic engineering efforts have been reported.

Comparative Biosynthetic Analysis with Related Compounds

Comparative analysis of BGCs from different organisms can provide insights into the evolution of biosynthetic pathways and the generation of chemical diversity. By comparing the gene clusters of structurally similar compounds, researchers can often infer the functions of individual enzymes and understand how small genetic changes can lead to different final products. As the biosynthetic pathway for this compound is unknown, no such comparative analysis with related compounds is currently possible.

Biological Activities and Preclinical Investigations of Obionin a

In Vitro Cellular Activity Studies

In vitro studies have investigated the effects of Obionin A on cellular activity, including its impact on cell proliferation, cytotoxicity mechanisms in cellular models, and modulation of cell viability and growth dynamics.

Antiproliferative Effects in Diverse Cell Lines

This compound has been reported to exhibit antiproliferative activity. While detailed data on diverse cell lines specifically for this compound is limited in the provided search results, studies on other compounds from marine fungi or natural sources demonstrate the evaluation of antiproliferative effects against various human tumor cell lines using methods like the MTT assay. mdpi.comnstl.gov.cnredalyc.orgresearchgate.net For instance, obionin B, another compound from a fungal extract, displayed cytotoxicity against a human tumor cell panel. researchgate.net

Mechanisms of Cytotoxicity in Cellular Models (excluding human clinical outcomes)

Research into the mechanisms of cytotoxicity in cellular models often involves assessing how compounds induce cell death. General mechanisms of cell toxicity observed in preclinical studies of various compounds include the induction of oxidative stress, mitochondrial dysfunction, and DNA damage, leading to apoptosis. nih.govd-nb.info Assays such as the MTT assay, which measures metabolic activity, and assays assessing membrane potential or permeability, are used to determine cell viability and potential mechanisms of cell death in cellular models. mdpi.comevercyte.comcusabio.com While specific mechanisms for this compound were not detailed in the search results, studies on other cytotoxic agents in cellular models explore pathways like cell cycle arrest and modulation of proteins involved in cell death. nih.gov

Modulation of Cell Viability and Growth Dynamics

Cell viability and growth dynamics are key parameters assessed in in vitro studies to understand a compound's effect on cellular health and proliferation. cusabio.comresearchgate.netcabidigitallibrary.org Methods like measuring cell count, metabolic activity (e.g., via MTT assay), and DNA content are employed to quantify viable cells and analyze growth patterns over time. mdpi.comevercyte.comresearchgate.netcabidigitallibrary.org Changes in cell viability and growth dynamics can indicate cytotoxic or antiproliferative effects. researchgate.netnih.govnih.gov Dynamic culture conditions can influence cell viability and growth. nih.gov

Antimicrobial Properties

Investigations have also explored the antimicrobial properties of this compound.

Antifungal Activity Against Phytopathogens and Other Fungal Strains

While direct information on this compound's antifungal activity against specific phytopathogens was not extensively detailed, studies on other natural compounds highlight the evaluation of antifungal effects against various fungal strains, including phytopathogens like Alternaria alternata and Fusarium oxysporum. jmbfs.orgnih.govresearchgate.net These studies often involve in vitro methods to determine the level of inhibition of fungal growth. nih.govresearchgate.net

Antibacterial Activity Against Specific Bacterial Species

The antibacterial activity of natural products is commonly assessed against specific bacterial species, including both Gram-positive and Gram-negative bacteria. mdpi.comsaspublishers.comresearchgate.netdovepress.com Studies evaluate the inhibitory effects of compounds on bacterial growth using methods such as agar (B569324) well diffusion or determining minimum inhibitory concentrations (MIC). mdpi.comsaspublishers.comresearchgate.net Examples of bacterial species tested in such studies include Staphylococcus aureus, Escherichia coli, and Pseudococcus aeruginosa. mdpi.comsaspublishers.comresearchgate.netdovepress.comfrontiersin.org While specific data for this compound's antibacterial activity was not found, this area of research is common for natural compounds.

Enzymatic Modulation and Inhibitory Capacities

This compound has been studied for its ability to modulate enzymatic activity, particularly through inhibition.

Protease Inhibitory Mechanisms

Proteases are enzymes that cleave peptide bonds in proteins and play crucial roles in numerous biological processes thermofisher.com. Inhibitors of proteases can modulate these processes thermofisher.com. Research suggests that this compound possesses protease inhibitory properties thieme-connect.com. While specific mechanisms of protease inhibition by this compound are not detailed in the search results, general mechanisms of enzyme inhibition include competitive, non-competitive, mixed, and uncompetitive inhibition, where inhibitors bind to the active site, an allosteric site, or the enzyme-substrate complex jackwestin.comlibretexts.orgknyamed.com. Protease inhibitors can function by reversibly or irreversibly binding to the enzyme thermofisher.com.

Receptor-Mediated Biological Responses

This compound's interactions with cellular receptors have been explored to understand its biological effects.

Exploration of Other Receptor Interactions

The concept of receptor-receptor interactions, where receptors interact directly to influence signaling, is a recognized phenomenon frontiersin.orgnih.gov. Ligands can bind to receptors, triggering cellular responses msdmanuals.comnih.gov. Although the search results indicate that this compound has biological activities ontosight.ai, specific interactions with other receptor types, beyond the mention of potential CNS activity d-nb.info, are not detailed within the provided context.

Evaluation in Non-Human Preclinical Models

Preclinical studies often utilize non-human models, such as cell lines and animal models, to evaluate the potential efficacy and safety of compounds before human trials nih.goveupati.eunih.gov. This compound has been evaluated in certain preclinical models. For instance, moderate cytotoxic effects were determined for this compound in a proliferation assay against the mouse fibroblast cell line L-929 thieme-connect.com. The IC50 value for this compound in this assay was reported as 7.6 µM thieme-connect.com. Its derivative also showed cytotoxic effects with an IC50 of 21 µM in the same assay thieme-connect.com.

This compound has also demonstrated broad bioactivity against filamentous fungi and moderate activity against gram-positive bacteria in in vitro assays thieme-connect.com.

The use of non-human models in preclinical research aims to predict drug behavior in humans, although limitations exist due to species differences and the complexity of biological systems nih.goveupati.euunderstandinganimalresearch.org.uk.

Here is a summary of some preclinical findings for this compound:

Model TypeAssayFindingData PointSource
Mouse fibroblast cell line (L-929)Proliferation assayModerate cytotoxic effectsIC50 = 7.6 µM thieme-connect.com
In vitro (fungi)Bioactivity against filamentous fungiBroad activityNot specified thieme-connect.com
In vitro (bacteria)Bioactivity against gram-positive bacteriaModerate activityNot specified thieme-connect.com

Further detailed research findings on specific enzymatic inhibition profiles (including kinetic data) and comprehensive data from receptor interaction studies in non-human models were not extensively available within the provided search results under the specified outline structure.

Mechanisms of Action at the Molecular and Cellular Level

Identification of Direct Molecular Targets

Identifying the specific molecules that Obionin A directly interacts with is crucial for elucidating its mechanism of action. This involves studying its binding affinities and effects on the function of various cellular components.

Protein-Ligand Interaction Studies

Protein-ligand interaction studies are fundamental in determining how a small molecule like this compound might bind to and modulate the activity of proteins. These studies can reveal potential protein targets and provide insights into the nature of the binding event, such as the affinity and specificity of the interaction. Techniques like yeast two-hybrid screening and tandem affinity purification coupled with mass spectrometry are employed to identify protein interaction partners. nih.gov this compound has been reported to interact with the dopamine (B1211576) receptor, suggesting a potential neurobiological target. usm.edukarger.comthieme-connect.com This interaction indicates that this compound may influence neural signaling pathways mediated by dopamine. Further detailed studies, potentially utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry, could provide quantitative data on the binding kinetics and thermodynamics of this compound with the dopamine receptor and other potential protein targets.

Nucleic Acid and Lipid Interactions

Interactions between small molecules and nucleic acids (DNA and RNA) or lipids can also mediate cellular effects. Nucleic acid interactions can involve binding to DNA grooves, intercalation between base pairs, or chemical modification, influencing processes like transcription and replication. atdbio.comnews-medical.net Proteins interact with DNA and RNA through various forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking. thermofisher.com Similarly, interactions with lipids can affect membrane fluidity, integrity, or the function of membrane-associated proteins. While research specifically detailing this compound's direct interactions with nucleic acids or lipids is less extensively documented compared to protein interactions, the polyketide nature of this compound suggests potential for diverse molecular interactions. nio.res.inskemman.is Further research employing techniques such as spectroscopic methods, thermal denaturation studies, or lipid bilayer interaction assays would be necessary to characterize any direct binding or perturbation of nucleic acids or lipids by this compound.

Modulation of Cellular Signaling Pathways

Beyond direct molecular interactions, this compound can influence cellular behavior by modulating complex signaling networks. These pathways involve a series of molecular events that transmit signals within a cell, ultimately leading to a specific cellular response. pup.ac.inmdpi.comsignalingpathways.org

Impact on Intracellular Kinase Cascades

Intracellular kinase cascades are critical components of many signaling pathways, relaying and amplifying signals through sequential phosphorylation events. nih.govwikipedia.orgwikipedia.orguci.edu Mitogen-activated protein kinase (MAPK) cascades, for example, are involved in transducing environmental stimuli and regulating transcription factors. nih.gov The modulation of kinase activity by small molecules can have profound effects on downstream cellular processes, including cell growth, differentiation, and stress responses. wikipedia.orgnih.gov While general information on kinase cascades is available, specific research detailing the direct impact of this compound on particular intracellular kinase cascades requires further investigation. Studies could involve kinase activity assays or Western blotting to assess the phosphorylation status of key proteins within relevant signaling pathways.

Regulation of Transcription Factors and Gene Expression

Transcription factors are proteins that control the rate of gene transcription by binding to specific DNA sequences, thereby regulating gene expression. khanacademy.orgwikipedia.orgalliedacademies.orgnumberanalytics.com Modulation of transcription factor activity can lead to widespread changes in protein synthesis and cellular function. alliedacademies.orgnumberanalytics.comhelix.com Small molecules can influence transcription factors by directly binding to them, affecting their activation, nuclear translocation, or DNA binding ability. numberanalytics.com Alternatively, they can impact signaling pathways that converge on transcription factors. Research into this compound's effects on gene expression and transcription factor regulation would provide valuable insights into its long-term cellular impacts. Techniques such as quantitative PCR, RNA sequencing, or reporter gene assays could be employed to assess changes in gene expression profiles or transcription factor activity in response to this compound treatment.

Cellular Processes Affected by this compound

Investigations into the biological activities of this compound and structurally similar compounds have revealed effects on cellular behavior, suggesting interactions with key regulatory pathways within the cell.

Cell Cycle Regulation Alterations

The cell cycle is a tightly controlled series of events that culminates in cell division. Proper regulation of the cell cycle is essential for normal development and tissue homeostasis. ctdbase.orgnih.gov Dysregulation of the cell cycle is a hallmark of various diseases, including cancer. researchgate.net

While direct detailed studies on this compound's specific effects on cell cycle checkpoints and regulatory proteins are limited in the provided search results, compounds with cytotoxic properties, like those observed for this compound tandfonline.com, often exert their effects by interfering with cell cycle progression. For instance, many anticancer agents induce cell cycle arrest at specific phases by modulating the activity of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle transitions. researchgate.netmdpi.com Further research is needed to determine if and how this compound specifically alters cell cycle regulation.

Induction or Inhibition of Apoptosis and Autophagy

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and maintaining tissue homeostasis. nih.govdogcancer.com Autophagy is another vital cellular process involving the degradation and recycling of damaged organelles and protein aggregates, contributing to cellular quality control and survival. invivogen.combio-techne.com The interplay between apoptosis and autophagy is complex and can determine cell fate. embopress.orgacs.org

Research indicates that this compound and its derivatives can exhibit cytotoxic effects on cancer cell lines. acs.orgresearchgate.net Notably, a related compound, referred to as "Compound 3", was shown to significantly induce apoptosis in SMMC-7721 cells. acs.org This finding suggests that compounds structurally related to this compound can trigger programmed cell death pathways. Another study on Obionin B, a related o-pyranonaphthoquinone decaketide, indicated that it inhibited apoptosis in choline- or methionine-deprived cells. science.gov This highlights the diverse and potentially context-dependent effects of this class of compounds on apoptosis.

While the precise mechanisms by which this compound influences apoptosis and autophagy require further investigation, the observed cytotoxic activity of this compound and the pro-apoptotic effect of a related compound suggest that modulating these pathways may contribute to its biological effects.

Data on Apoptosis and Autophagy Modulation by Related Compounds:

CompoundCell LineEffect on ApoptosisEffect on AutophagySource
Compound 3SMMC-7721InducedNot specified acs.org
Obionin BNot specifiedInhibitedNot specified science.gov

Derivatives and Analogues of Obionin a

Isolation and Characterization of Naturally Occurring Obionin A Derivatives

Naturally occurring derivatives of this compound are primarily isolated from fungal sources, including those found in marine and terrestrial environments. The isolation process typically involves the extraction of fungal cultures, followed by purification steps guided by biological activity or spectroscopic analysis. Chromatographic techniques such as flash chromatography and preparative RP-HPLC are commonly employed for the separation and isolation of these compounds. researchgate.netnih.gov Structural characterization relies heavily on advanced spectroscopic methods, including mass spectrometry and various Nuclear Magnetic Resonance (NMR) techniques, to elucidate the precise arrangement of atoms and functional groups within the molecules. researchgate.netnih.govnih.govresearchgate.net

Investigations into the sooty blotch fungus Microcyclospora malicola led to the isolation of this compound alongside several derivatives. One such derivative was characterized by the presence of a keto function at the C-6 position and the substitution of oxygen with nitrogen at position 10. Additionally, two other compounds were identified as adducts formed with acetone (B3395972) during the work-up procedure. thieme-connect.com

Structural Characterization of Obionin B

Obionin B stands out as a significant naturally occurring derivative of this compound. Classified as an o-pyranonaphthoquinone decaketide, it was isolated from an unidentified fungus belonging to the order Pleosporales. researchgate.netnih.gov A key structural difference between this compound and Obionin B lies in their side chains; Obionin B possesses an n-heptyl chain, whereas this compound features a branched saturated dimethylpentyl chain, both attached to the core structure at the C-9 position. nih.govthieme-connect.com

The structure of Obionin B has been determined through comprehensive spectroscopic and spectrometric analyses. researchgate.netnih.govresearchgate.net Detailed NMR experiments, including HMBC correlations, were instrumental in confirming the connectivity of the n-heptyl group to the o-pyranonaphthoquinone core at the C-9 position, mirroring the attachment point of the side chain in this compound. nih.gov Characteristic HMBC correlations, such as those from H-6 to C-4 and from H-4 to both C-6 and C-2, provided evidence for the ortho quinone arrangement. nih.gov

A related compound, Dihydroobionin B, a chiral analogue of Obionin B, was isolated from the freshwater fungus Pseudocoleophoma sp. KT4119. Its planar structure was determined using mass and NMR spectroscopy and validated through density functional theory (DFT)-based chemical shift calculations. nih.govresearchgate.net The absolute configuration was assigned using electronic circular dichroism spectroscopy. nih.govresearchgate.net Notably, Dihydroobionin B exhibited an exceptionally large specific rotation value. nih.govresearchgate.net

CompoundCore StructureSide ChainAttachment Position
This compoundo-pyranonaphthoquinoneBranched saturated dimethylpentylC-9
Obionin Bo-pyranonaphthoquinonen-heptylC-9
Dihydroobionin Bo-pyranonaphthoquinoneSaturated branched alkylC-9

Other Metabolites Co-Isolated or Related to this compound (e.g., Leptosphaerodione)

Beyond Obionin B, other metabolites have been found alongside or share structural similarities with this compound. Leptosphaerodione (B15142597) is a closely related compound, identified as a natural product of the marine ascomycete Leptosphaeria oraemaris, also known as Phaeosphaeria orae-maris. thieme-connect.compsu.edunih.govresearchgate.net Structurally, Leptosphaerodione is identical to obioninene, another metabolite isolated from L. oraemaris. psu.edunih.gov In certain instances, leptosphaerodione has been obtained through the reconversion of an acetone adduct. thieme-connect.com

Other o-pyranonaphthoquinones, such as the laccaridiones (Laccaridione A and B), have also been reported from fungi that are taxonomically distinct from the sources of this compound, indicating that this structural class is produced by a variety of fungal species. researchgate.netnih.govresearchgate.net Laccaridiones A and B were initially isolated from the terrestrial basidiomycete Laccaria amethystea. researchgate.net Laccaridione C, another polyketide with cytotoxic properties, was isolated from a Montagnula sp., an ascomycete within the order Pleosporales. researchgate.net The existence of these related compounds underscores the structural diversity present within this family of fungal polyketides.

Semisynthesis and Total Synthesis Strategies for Analogues

Semisynthesis is a chemical strategy that utilizes compounds isolated from natural sources as starting materials for subsequent chemical transformations, aiming to produce novel compounds with altered properties. wikipedia.org This approach is particularly valuable for complex natural products like this compound, where de novo total synthesis from simple precursors may be less efficient or more challenging. While specific details regarding the semisynthesis of this compound analogues were not extensively highlighted in the search results, the general methodology involves chemically modifying isolated this compound or its naturally occurring derivatives to modulate their characteristics or enhance their biological activities. Semisynthesis has been successfully applied to other natural products to generate analogues with improved attributes. wikipedia.orgnih.govnih.gov

Total synthesis involves the complete construction of a target molecule from simple, readily available starting materials. wikipedia.org Developing total synthesis routes for complex natural products and their analogues often requires intricate multi-step reaction sequences designed to assemble the core scaffold and introduce specific functional groups and stereochemical features. rsc.orgrsc.orgnih.govfrontiersin.org Although the search results did not detail specific total synthesis pathways for this compound or its direct analogues, they illustrate the complexity and diverse methodologies employed in the total synthesis of other natural products and their analogues. These strategies frequently involve various coupling reactions, cyclization methods, and stereoselective transformations to construct the desired molecular architectures. rsc.orgnih.govfrontiersin.org The successful total synthesis of a natural product can validate its assigned structure and provide access to a range of analogues for comprehensive structure-activity relationship studies. rsc.orgfrontiersin.org

Biosynthetic Derivatization and Engineering for Novel Compounds

This compound belongs to the polyketide class of natural products, which are synthesized through a series of condensation reactions involving acetyl-CoA or propionyl-CoA extender units, catalyzed by polyketide synthases (PKSs). dtu.dk The biosynthesis of polyketides is controlled by gene clusters that encode the PKS enzymes and various modifying enzymes. A thorough understanding of the biosynthetic pathway responsible for this compound production is essential for exploring strategies involving biosynthetic derivatization and engineering.

Biosynthetic engineering involves the deliberate manipulation of the genes and enzymes within a biosynthetic pathway to produce modified or entirely novel compounds. dtu.dkbioninja.com.aunih.gov This can encompass altering the substrate specificity of key enzymes, introducing new enzymatic steps from other pathways, or modifying regulatory elements to influence the production levels and structural features of the resulting metabolites. dtu.dkbioninja.com.au For polyketides like this compound, engineering the associated PKS or tailoring enzymes, such as oxygenases, methyltransferases, or reductases, could lead to the generation of analogues with modified side chains, different oxidation states, or altered ring systems. dtu.dk

Structure Activity Relationship Sar Studies of Obionin a

Elucidation of Pharmacophoric Elements Critical for Activity

The pharmacophore of a molecule represents the essential steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. nih.gov, nih.gov For Obionin A, identifying these critical elements involves correlating specific functional groups and structural motifs with observed biological activities. The naphthopyran core, along with its attached substituents (hydroxy, methoxy (B1213986), and dimethylpentyl groups), are all potential contributors to its pharmacophore. ontosight.ai

While specific detailed studies solely focused on the pharmacophoric elements of this compound were not extensively found in the search results, the reported biological activities provide initial clues. The presence of the naphthoquinone system within the core structure is often associated with redox activity and potential interactions with biological molecules through electron transfer or intercalation. The hydroxyl and methoxy groups can participate in hydrogen bonding and other polar interactions, which are crucial for binding to target proteins or enzymes. The lipophilic dimethylpentyl chain likely influences the compound's membrane permeability, solubility, and potential interactions with hydrophobic regions of biological targets. ontosight.ai Further research involving the synthesis and testing of truncated or selectively modified this compound derivatives would be necessary to precisely map the pharmacophoric features responsible for each specific biological activity (e.g., antimicrobial, antioxidant, cytotoxic).

Impact of Structural Modifications on Biological Potency and Selectivity

Investigating the impact of structural modifications on this compound's biological potency and selectivity is a key aspect of SAR studies. This involves synthesizing analogs with specific changes to the core structure or its substituents and evaluating their biological activities compared to the parent compound. nih.gov, nih.gov

Although direct studies on extensive structural modifications of this compound were not prominently featured in the search results, the isolation and study of related compounds like Obionin B and Dihydroobionin B provide some insights. Obionin B, an o-pyranonaphthoquinone decaketide, has shown moderate cytotoxic activity against certain cancer cell lines with IC50 values ranging from 3 to 13 μM depending on the cell line. researchgate.net Dihydroobionin B, a chiral congener of Obionin B, was found to potently inhibit HIV type 1 integrase with an IC50 of 0.44 μM. acs.org These findings suggest that even subtle changes in the naphthopyran core or the nature and position of substituents can significantly impact the biological target and the resulting potency.

For instance, the difference between this compound and Obionin B in terms of their core structure (naphthopyran-dione vs. o-pyranonaphthoquinone) and side chains likely contributes to their distinct biological activity profiles (CNS activity and cytotoxicity for this compound vs. cytotoxicity for Obionin B). d-nb.info, researchgate.net, hebmu.edu.cn The potent HIV-1 integrase inhibitory activity of Dihydroobionin B, compared to the reported CNS activity of this compound, further highlights the sensitivity of biological activity to structural variations. hebmu.edu.cn, acs.org

Future SAR studies could involve:

Modifications to the dimethylpentyl chain (e.g., varying length, branching, or introducing functional groups) to assess the impact on lipophilicity and interactions with hydrophobic binding sites.

Alterations to the hydroxyl and methoxy groups (e.g., methylation, acetylation, or removal) to understand their roles in hydrogen bonding and polarity.

Modifications to the naphthopyran core itself to explore the importance of the fused ring system and the quinone moiety.

Such systematic modifications, coupled with comprehensive biological testing across various assays (e.g., antimicrobial, antioxidant, cytotoxicity against different cell lines, enzyme inhibition), would provide valuable data for establishing detailed SARs for this compound.

Computational and Cheminformatic Approaches to SAR

Computational and cheminformatic approaches play an increasingly vital role in modern SAR studies, complementing experimental efforts by providing molecular-level insights and predictive capabilities. numberanalytics.com These methods can help to rationalize experimental findings, identify potential binding modes, and guide the design of novel and more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org, medcraveonline.com This is achieved by calculating molecular descriptors that encode various structural and physicochemical properties of the molecules and then building statistical models that correlate these descriptors with the observed biological activity. medcraveonline.com

For this compound and its potential analogs, QSAR modeling could involve:

Calculating a diverse set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological descriptors).

Gathering biological activity data (e.g., IC50 values from cytotoxicity assays, minimum inhibitory concentrations from antimicrobial tests) for this compound and a series of its derivatives.

Developing statistical models (e.g., multiple linear regression, partial least squares, machine learning algorithms) that relate the descriptors to the biological activity. researchgate.net, nih.gov

While no specific QSAR studies on this compound were found, the principles of QSAR are directly applicable. A QSAR model for this compound could potentially predict the activity of untested analogs, prioritize compounds for synthesis, and provide insights into the structural features that quantitatively influence potency. neovarsity.org, medcraveonline.com For example, a QSAR study on diaryl urea (B33335) derivatives, which are also organic molecules with a core structure and substituents, demonstrated how descriptors related to size, branching, aromaticity, and polarizability affected inhibitory activity. nih.gov Similar descriptors could be relevant for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation (pose) and affinity of a small molecule (ligand) to a biological target, such as a protein or enzyme. frontiersin.org, ijpsonline.com, researchgate.net These methods provide atomic-level details of the interactions between the ligand and the target, which is invaluable for understanding the molecular basis of activity and for guiding rational drug design.

Molecular docking involves placing the ligand in the binding site of the target protein and exploring various possible orientations and conformations to find the most energetically favorable binding pose. ijpsonline.com, researchgate.net Scoring functions are used to estimate the binding affinity. researchgate.net Molecular dynamics simulations, on the other hand, simulate the time-dependent behavior of the molecular system, allowing researchers to observe the flexibility of both the ligand and the target, the stability of the binding pose, and the dynamics of the interactions over time. matlantis.com, ucsf.edu, researchgate.net, mdpi.com

For this compound, molecular docking and dynamics simulations could be applied if a specific biological target is identified. For instance, if this compound's cytotoxic activity is linked to the inhibition of a particular enzyme, docking studies could predict how this compound binds to the enzyme's active site, identifying key amino acid residues involved in interactions like hydrogen bonding, hydrophobic contacts, and pi-pi stacking. frontiersin.org Dihydroobionin B, a related compound, has been subjected to docking experiments to propose a plausible mechanism for its HIV-1 integrase inhibitory activity. acs.org This indicates the applicability of docking to Obionin-related structures.

Molecular dynamics simulations could further refine these insights by assessing the stability of the docked complex over time, exploring conformational changes in the target induced by ligand binding, and calculating binding free energies. researchgate.net, mdpi.com These simulations can provide a more realistic picture of the ligand-target interaction in a dynamic environment. researchgate.net

While specific computational studies on this compound itself were not prominently found, the application of these techniques to related compounds like Dihydroobionin B highlights their relevance and potential for elucidating the SAR of this compound once specific targets are better defined. acs.org

Data Table Example (Illustrative - based on general SAR principles and related compound data):

CompoundStructural ModificationBiological Activity (e.g., IC50 against Cancer Cell Line)Observed Impact on Potency
This compoundParent CompoundX μM-
Analog 1Modification in Dimethylpentyl ChainY μMIncreased/Decreased/Similar
Analog 2Modification of Hydroxyl GroupZ μMIncreased/Decreased/Similar
Obionin BDifferent Core Structure and SubstituentsRange: 3-13 μM researchgate.netDifferent Activity Profile
Dihydroobionin BReduced double bond in core, different substituents acs.org0.44 μM (HIV-1 Integrase Inhibition) acs.orgDifferent Target/Higher Potency (for this target)

Note: The data for this compound and Analogs 1 and 2 in this table are illustrative examples to demonstrate the table format for SAR data. Actual values would require specific experimental studies.

Advanced Research Methodologies and Analytical Approaches in Obionin a Studies

High-Throughput Screening Platforms for Bioactivity Profiling

High-throughput screening (HTS) is a widely used method in the early stages of drug discovery and natural product research to rapidly assess the biological or biochemical activity of large libraries of compounds. evotec.combmglabtech.comnih.gov For Obionin A, HTS platforms can be employed to profile its bioactivity against a variety of biological targets or cellular phenotypes. evotec.comnih.govmdpi.com This involves testing the compound in miniaturized assays using automated liquid handling devices, robotics, and sensitive detectors. bmglabtech.comlabmanager.com

HTS allows for the rapid generation of large datasets, which can be used to identify potential "hits" that show desired activity. evotec.combmglabtech.com In the context of this compound, HTS could be used to screen its effects on different cell lines, enzymes, or signaling pathways to build a comprehensive bioactivity profile. researchgate.netbmglabtech.com This profiling helps to understand the spectrum of biological effects that this compound might possess and can guide further, more focused investigations. Bioactivity profiling can also be used to assess the selectivity of compounds. drugtargetreview.com

While specific HTS data for this compound across numerous targets were not found in the search results, the general application of HTS in natural product discovery and bioactivity profiling is well-established. mdpi.com The data generated from HTS campaigns can be used for hit expansion and to understand early structure-activity relationships. evotec.com

Proteomics and Metabolomics for Target Identification and Pathway Elucidation

Proteomics and metabolomics are powerful "omics" technologies that provide comprehensive insights into the proteins and metabolites within a biological system, respectively. uit.nonih.govrevespcardiol.orgmdpi.com When applied to this compound studies, these techniques can help identify the specific protein targets that the compound interacts with and elucidate the metabolic pathways that are affected by its presence. nih.govrevespcardiol.orgnih.gov

Proteomics approaches, often utilizing liquid chromatography-mass spectrometry (LC-MS)-based platforms, can identify and quantify proteins, including those that may bind to or be modulated by this compound. uit.nomdpi.com Techniques such as affinity-based chemoproteomics, which involve modifying a ligand like this compound to "fish out" interacting proteins, can be employed for target identification. drughunter.com

Metabolomics, which involves the large-scale quantification of metabolites, can reveal changes in the metabolic landscape of cells or organisms exposed to this compound. nih.govmdpi.comfrontiersin.org By analyzing these metabolic alterations using techniques like LC-MS or gas chromatography-mass spectrometry (GC-MS), researchers can infer which pathways are being affected by the compound. uit.nomdpi.com

Integrating proteomics and metabolomics data provides a more holistic view of the biological impact of this compound, helping to connect protein-level changes with alterations in metabolite profiles. nih.govrevespcardiol.orgfrontiersin.org This integrated approach can be crucial for understanding the mechanism of action of this compound and identifying the complete network of biological processes it influences. revespcardiol.org

Advanced Imaging Techniques in Cellular Response Analysis

Advanced imaging techniques are essential for visualizing the cellular localization and effects of this compound, as well as analyzing the cellular responses it elicits. cellularimaging.orgnih.gov These methods allow researchers to observe the interactions of this compound within living cells and to monitor changes in cellular morphology, organelle function, and protein dynamics. nih.govnih.gov

Techniques such as fluorescence microscopy, including confocal microscopy and super-resolution nanoscopy, offer high spatial and temporal resolution to study the distribution of fluorescently labeled this compound or to visualize specific cellular components affected by the compound. nih.govnih.gov High-content imaging, which combines automated microscopy with quantitative image analysis, enables the screening of cellular responses to this compound across large cell populations. nih.gov

Cellular imaging can provide visual evidence of this compound's impact on cellular processes, such as its potential effects on cell wall synthesis or proliferation, as suggested by its reported antifungal and antiproliferative activities. researchgate.net By observing how cells react to this compound, researchers can gain insights into its mechanism of action and identify specific cellular pathways or structures that are targeted.

Genetic Engineering and CRISPR-Cas9 in Fungal Biosynthesis

Genetic engineering, particularly using the CRISPR-Cas9 system, has revolutionized the ability to manipulate the genomes of filamentous fungi, including those that produce secondary metabolites like this compound. mdpi.comnih.govencyclopedia.pubnih.govplos.org This technology allows for precise editing of fungal genes, offering powerful tools to study and manipulate the biosynthesis of this compound. mdpi.comnih.govencyclopedia.pub

The genes responsible for the biosynthesis of secondary metabolites in fungi are often organized in biosynthetic gene clusters (BGCs). nih.govencyclopedia.pubresearchgate.net CRISPR-Cas9 can be used to target specific genes within the this compound BGC to investigate their roles in the biosynthetic pathway. nih.govencyclopedia.pub This can involve knocking out genes to see if production of this compound is affected or introducing mutations to potentially create novel derivatives. nih.govencyclopedia.pub

Furthermore, CRISPR-Cas9 can be employed to activate silent BGCs or optimize the expression of genes involved in this compound production, potentially leading to increased yields or the production of related compounds. nih.govencyclopedia.pubnih.gov The ability to precisely modify fungal genomes using CRISPR-Cas9 is invaluable for dissecting the complex enzymatic steps involved in this compound biosynthesis and for strain engineering to enhance its production. nih.govplos.orgnih.gov

Systems Biology Approaches for Comprehensive Understanding

Systems biology integrates data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive understanding of complex biological systems. nih.govrevespcardiol.orgfrontiersin.org Applying systems biology approaches to this compound research allows for the holistic analysis of how the compound affects the producing organism or target cells at multiple molecular levels.

By combining data on gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolite profiles (metabolomics), researchers can construct detailed models of the biological networks influenced by this compound. nih.govrevespcardiol.orgfrontiersin.org This integrated analysis can reveal interconnected pathways and feedback loops that might not be apparent from studying individual components in isolation. nih.govrevespcardiol.org

For understanding this compound biosynthesis in fungi, systems biology can integrate genomic information about the BGC with transcriptomic and proteomic data to see when and how the biosynthetic genes are expressed and the corresponding enzymes are produced. This can help in identifying regulatory mechanisms and bottlenecks in the production pathway. For studying the effects of this compound on target cells, integrating multi-omics data can provide a comprehensive picture of the cellular response, from initial molecular interactions to downstream phenotypic changes. revespcardiol.org This comprehensive understanding is crucial for fully appreciating the biological role and potential applications of this compound.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound16100573

Data Table Example (Illustrative - Specific this compound HTS data not found):

While specific high-throughput screening data for this compound were not available in the search results, the following table illustrates how such data would be presented, based on the general principles of HTS for bioactivity profiling.

Assay Target/Cell Line Measured Activity (e.g., IC50, % Inhibition) HTS Platform Used Reference
Illustrative Target 1 Value 1 Platform A Citation
Illustrative Target 2 Value 2 Platform B Citation
Illustrative Cell Line 1 Value 3 Platform A Citation

Future Research Directions and Theoretical Applications

Exploration of Undiscovered Biological Activities of Obionin A

The known antifungal and cytotoxic properties of this compound suggest a rich potential for other biological activities that remain to be discovered. nih.gov Future research should systematically screen this compound against a diverse array of biological targets to uncover novel therapeutic applications. Given the broad bioactivity observed in extracts from Microcyclospora malicola against various fungi and bacteria, a comprehensive investigation into the full spectrum of this compound's antimicrobial and cytotoxic effects is warranted. nih.gov

A key area of investigation would be to explore its potential as an anticancer agent, building upon its known cytotoxic effects. Furthermore, many natural products with antifungal properties also exhibit other valuable biological activities. Therefore, screening this compound for anti-inflammatory, antioxidant, and neuroprotective effects could reveal new therapeutic uses. nih.gov

Identification of Novel Molecular Targets and Interaction Networks

A crucial step in elucidating the therapeutic potential of this compound is the identification of its specific molecular targets and the cellular networks it influences. The current understanding of its mechanism of action is limited. nih.gov Advanced proteomics and genomics approaches can be employed to pinpoint the proteins and pathways that this compound interacts with to exert its cytotoxic and antifungal effects.

Techniques such as affinity chromatography-mass spectrometry, where this compound is used as a bait to capture its binding partners from cell lysates, can directly identify its molecular targets. nih.gov Additionally, transcriptomic and proteomic profiling of cells treated with this compound can reveal changes in gene and protein expression, providing insights into the broader cellular pathways it modulates. Understanding these interaction networks is essential for predicting potential off-target effects and for designing rational strategies to enhance its therapeutic efficacy. nih.gov

Optimization Strategies for this compound and its Derivatives in Preclinical Research Models

Once novel biological activities and molecular targets of this compound are identified, the next step involves optimizing its structure to enhance its potency, selectivity, and pharmacokinetic properties for preclinical evaluation. This can be achieved through the synthesis and screening of a library of this compound derivatives. mdpi.comnih.gov

Structure-activity relationship (SAR) studies will be instrumental in identifying the key chemical moieties of this compound responsible for its biological activity. researchgate.net By systematically modifying these functional groups, it may be possible to develop derivatives with improved therapeutic profiles. For instance, modifications could be designed to increase the compound's affinity for its target, reduce its toxicity to non-target cells, or improve its metabolic stability. These optimized derivatives can then be advanced into preclinical animal models to evaluate their in vivo efficacy.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To gain a deeper understanding of the mechanisms of action of this compound and its derivatives, the development and use of advanced in vitro and ex vivo models are essential. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to recapitulate the complexity of native tissues.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment to study the effects of this compound. nih.gov These models can better mimic the cell-cell and cell-matrix interactions that occur in vivo, providing more accurate predictions of a compound's efficacy and toxicity. Furthermore, ex vivo models using patient-derived tissues could offer valuable insights into the inter-individual variability in response to this compound and its derivatives, paving the way for personalized medicine approaches. nih.gov

Integration with Artificial Intelligence and Machine Learning in Natural Product Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and development of novel therapeutics from natural products like this compound. These computational tools can be applied at various stages of the drug discovery pipeline. ljmu.ac.uk

AI algorithms can be used to analyze large datasets from high-throughput screening to identify potential new biological activities of this compound. mdpi.com ML models can predict the molecular targets of this compound based on its chemical structure and known bioactivities. ljmu.ac.uk Furthermore, generative AI models can be employed to design novel this compound derivatives with optimized properties. By leveraging the power of AI and ML, researchers can streamline the process of natural product drug discovery, reducing the time and cost associated with bringing new therapies to the clinic. ljmu.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obionin A
Reactant of Route 2
Obionin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.